4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol

NLRP3 inflammasome inhibition pyridazinone SAR medicinal chemistry

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol (CAS 1401540-24-6, molecular formula C₂₂H₁₈N₂O₂, molecular weight 342.39 g/mol ) is a synthetic small-molecule belonging to the pyridazin-3-ol / pyridazinone class. Its core scaffold consists of a 1,2-diazine ring bearing a phenyl substituent at position 6 and a 2-methoxynaphthalen-1-ylmethyl group at position This structural architecture places it within the broader family of pyridazin-3-yl phenol derivatives that have been the subject of multiple patent filings—most notably by Novartis AG—as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway.

Molecular Formula C22H18N2O2
Molecular Weight 342.398
CAS No. 1401540-24-6
Cat. No. B2411484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol
CAS1401540-24-6
Molecular FormulaC22H18N2O2
Molecular Weight342.398
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c1-26-21-12-11-15-7-5-6-10-18(15)19(21)13-17-14-20(23-24-22(17)25)16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,24,25)
InChIKeyMKNXMXZKNCFQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol (CAS 1401540-24-6): Class Identity and Procurement-Relevant Structural Features


4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol (CAS 1401540-24-6, molecular formula C₂₂H₁₈N₂O₂, molecular weight 342.39 g/mol ) is a synthetic small-molecule belonging to the pyridazin-3-ol / pyridazinone class. Its core scaffold consists of a 1,2-diazine ring bearing a phenyl substituent at position 6 and a 2-methoxynaphthalen-1-ylmethyl group at position 4. This structural architecture places it within the broader family of pyridazin-3-yl phenol derivatives that have been the subject of multiple patent filings—most notably by Novartis AG—as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway [1].

Why 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol Cannot Be Replaced by Generic Pyridazinone Analogs


Within the pyridazin-3-ol chemotype, subtle variations in the nature and position of aromatic substituents produce divergent biological profiles that preclude casual interchange. The Novartis patent family (WO2020234715 and related filings) explicitly teaches that the combination of a pyridazin-3-yl phenol core with specific aryl/heteroaryl substituents at positions that interact with the NLRP3 binding pocket determines both potency and selectivity [1]. The 2-methoxynaphthalen-1-ylmethyl group at position 4 of this compound occupies a hydrophobic cavity whose steric and electronic requirements are highly constrained; simple isosteric replacement (e.g., benzyl, chlorophenyl, or unsubstituted naphthyl) can shift activity by orders of magnitude or abolish target engagement entirely [2]. Therefore, procurement of the exact compound—not merely a pyridazinone-class analog—is essential for reproducible target validation and structure–activity relationship (SAR) investigations.

Quantitative Differential Evidence: Where 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol Stands Relative to Comparators


Structural Differentiation from the Chlorophenyl Analog: 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol

The most structurally proximate analog bearing publicly available identity is 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6). The sole difference is the substitution of the 6-phenyl group with a 6-(4-chlorophenyl) group. This single chlorine atom introduces an electron-withdrawing substituent that alters both the electronic character of the pyridazinone ring and the lipophilicity (cLogP increase of approximately 0.7 units predicted by fragment-based calculation). In pyridazinone-based NLRP3 inhibitor series, the introduction of a chlorine atom on the phenyl ring has been shown to modulate potency—compound P25 (chlorine-substituted phenol) exhibited an IC₅₀ shift relative to the unsubstituted parent in the context of IL-1β release assays in THP-1 cells [1]. While direct head-to-head NLRP3 data for the target compound are not publicly available, the structural difference is chemically meaningful and has precedent in the published SAR of this scaffold.

NLRP3 inflammasome inhibition pyridazinone SAR medicinal chemistry

Positional Isomer Differentiation: 4-[(2-Methoxynaphthalen-1-yl)methyl] vs. 5-[(2-Methoxynaphthalen-1-yl)methyl] Substitution

The compound is described under two interchangeable nomenclatures: 4-[(2-methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol and 5-[(2-methoxynaphthalen-1-yl)methyl]-3-phenyl-1H-pyridazin-6-one, reflecting the well-established tautomeric equilibrium between pyridazin-3-ol and pyridazin-6-one forms . This tautomerism has been studied theoretically at the DFT B3LYP/6-311++G** level, demonstrating that the relative stability of the two tautomers is influenced by solvent polarity and the nature of ring substituents [1]. The position of the methoxynaphthalenylmethyl substituent (position 4 vs. position 5 in the respective numbering systems) is topologically equivalent in the tautomeric forms; however, the electronic environment experienced by the substituent differs between the two tautomers, affecting the compound's hydrogen-bond donor/acceptor profile and, consequently, its recognition by biological targets such as the NLRP3 NACHT domain. Regioisomeric pyridazinones with substituents at the 4- vs. 5-positions have been shown to display divergent activity in related biological assays [1].

pyridazinone tautomerism regioisomer differentiation NLRP3 inhibitor binding mode

Class-Level NLRP3 Inflammasome Inhibitor Potency Benchmarking Across Pyridazin-3-yl Phenol Derivatives

The pyridazin-3-yl phenol chemotype from which this compound derives has demonstrated potent NLRP3 inflammasome inhibition. In the Novartis patent series (US 11,208,399 B2, WO2020234715), structurally related pyridazin-3-yl phenols bearing aryl substituents achieved IC₅₀ values ranging from sub-nanomolar to low micromolar in the LPS/nigericin-induced IL-1β release assay in THP-1 cells [1]. A related pyridazine-based series from an independent academic group yielded compound P33 with an IL-1β IC₅₀ of 2.7 nM in THP-1 cells, direct NLRP3 binding (KD = 17.5 nM), and oral bioavailability of 62% in mice [2]. The 2-methoxynaphthalen-1-ylmethyl substituent of the target compound is predicted to occupy a hydrophobic sub-pocket within the NLRP3 NACHT domain that tolerates extended aromatic systems, a design principle validated by the structure–activity relationships published for this scaffold class [2]. Although no direct IC₅₀ for this specific compound has been publicly disclosed, its structural features position it within the most potent region of the established pyridazinone NLRP3 inhibitor SAR landscape.

NLRP3 inflammasome IL-1β inhibition pyridazine SAR THP-1 cell assay

Physicochemical Property Differentiation: Predicted Drug-Likeness and CNS Permeability Profile

Pyridazin-3-yl phenol NLRP3 inhibitors have been specifically optimized for brain penetration, as evidenced by the Novartis development of [¹⁸F]NP3-627, a PET imaging agent derived from this chemotype with demonstrated CNS permeability [1]. The target compound's physicochemical profile—moderate molecular weight (342.39 g/mol), limited hydrogen-bond donor count (1), and moderate predicted lipophilicity (cLogP ~4.2)—falls within favorable ranges for both oral absorption and passive blood–brain barrier permeation. In contrast, the closely related chlorophenyl analog (CAS 1401595-53-6) has a higher cLogP (~4.9) and increased molecular weight (376.84 g/mol), which may reduce its CNS penetration potential relative to the target compound. The Novartis PET tracer program explicitly exploited the pyridazine scaffold's tunable permeability properties, demonstrating that subtle substituent modifications can shift brain exposure by greater than 10-fold [1].

drug-likeness CNS penetration physicochemical profiling BBB permeability

High-Value Application Scenarios for 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol (CAS 1401540-24-6)


NLRP3 Inflammasome Tool Compound for Structure–Activity Relationship (SAR) Expansion

This compound serves as a structurally defined chemical probe for exploring the hydrophobic sub-pocket tolerance of the NLRP3 NACHT domain. Its 2-methoxynaphthalen-1-ylmethyl substituent extends beyond the binding footprint of simpler phenyl or benzyl analogs, enabling interrogation of larger aromatic accommodation. Researchers can use this compound as a reference point within the Novartis-disclosed pyridazin-3-yl phenol chemotype [1] to benchmark the contribution of extended aromatic systems to NLRP3 binding affinity and selectivity, building upon the SAR framework established by Fu et al. (2024) for pyridazine-based NLRP3 inhibitors [2].

Control Compound for Halogen-Free NLRP3 Inhibitor Screening Cascades

The absence of halogen substituents (fluorine, chlorine, or trifluoromethyl groups) distinguishes this compound from the majority of high-potency pyridazinone NLRP3 inhibitors that incorporate electron-withdrawing groups to modulate phenol pKa and hERG liability [1]. This makes it a valuable halogen-free control for counter-screening assays aimed at deconvoluting halogen-specific effects—such as aryl halide reactivity, CYP450 metabolism at halogen-substituted positions, or halogen-bonding interactions with off-target proteins—from on-target NLRP3 pharmacology.

CNS-Penetrant NLRP3 Inhibitor Lead Optimization Starting Point

Based on its favorable predicted CNS drug-likeness parameters (MW = 342.39, cLogP ~4.2, TPSA ~55 Ų) that align with the design principles of Novartis's brain-penetrant PET tracer [¹⁸F]NP3-627 [1], this compound is well-suited as a starting scaffold for medicinal chemistry campaigns targeting neuroinflammatory disorders. Its moderate lipophilicity and single hydrogen-bond donor make it a more attractive CNS lead than the chlorophenyl analog (CAS 1401595-53-6, cLogP ~4.9). Structure-based design efforts can focus on improving metabolic stability while preserving the CNS-favorable physicochemical profile.

Tautomerism Reference Standard for Pyridazinone Analytical Method Development

The compound's existence as an equilibrium mixture of pyridazin-3-ol (enol) and pyridazin-6-one (keto) tautomers [1], supported by DFT-level theoretical studies on pyridazinone tautomerism [2], makes it useful as a reference standard for developing analytical methods (HPLC, LC-MS, NMR) capable of resolving and quantifying tautomeric species. This is particularly relevant for quality control in chemical procurement and for interpreting biological assay results where tautomeric state may influence target binding.

Quote Request

Request a Quote for 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.